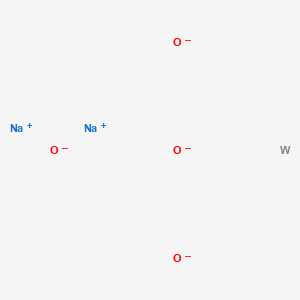
Disodium;oxygen(2-);tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;oxygen(2-);tungsten, also known as disodium ditungstate, is an inorganic compound with the chemical formula Na2WO4. It is a white crystalline solid that is highly soluble in water. This compound is a significant tungsten-based material used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium ditungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO3) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tungsten trioxide:
WO3+2NaOH→Na2WO4+H2O
Industrial Production Methods: In industrial settings, disodium ditungstate is often produced by the fusion of tungsten ores with sodium carbonate (Na2CO3). The resulting sodium tungstate is then dissolved in water and purified through crystallization. This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium ditungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts can lead to the formation of different tungstate compounds.
Major Products Formed:
Oxidation: Higher oxidation state tungsten oxides.
Reduction: Lower oxidation state tungsten oxides or tungsten metal.
Substitution: Various metal tungstates depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Disodium ditungstate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other tungsten compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of pigments and dyes.
Wirkmechanismus
The mechanism by which disodium ditungstate exerts its effects is primarily through its ability to participate in redox reactions. Tungsten can cycle between different oxidation states, allowing it to act as a catalyst in various chemical processes. In biological systems, it can interact with enzymes and other proteins, potentially influencing cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Disodium ditungstate can be compared with other tungsten compounds such as:
Sodium tungstate (Na2WO4): Similar in composition but differs in specific applications and reactivity.
Ammonium tungstate ((NH4)2WO4): Used in similar applications but has different solubility and reactivity properties.
Potassium tungstate (K2WO4): Another similar compound with distinct uses in industrial and scientific research.
Uniqueness: Disodium ditungstate is unique due to its high solubility in water and its ability to form stable complexes with various cations. This makes it particularly useful in applications where solubility and stability are crucial.
Eigenschaften
CAS-Nummer |
11120-01-7 |
|---|---|
Molekularformel |
NaOW |
Molekulargewicht |
222.83 g/mol |
IUPAC-Name |
disodium;oxygen(2-);tungsten |
InChI |
InChI=1S/Na.O.W |
InChI-Schlüssel |
QOBFCGLLOGLAPM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |
Kanonische SMILES |
O=[W].[Na] |
Key on ui other cas no. |
11140-64-0 |
Verwandte CAS-Nummern |
13472-45-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















